molecular formula C23H20Cl2N4OS B12708866 Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride CAS No. 84671-58-9

Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride

Cat. No.: B12708866
CAS No.: 84671-58-9
M. Wt: 471.4 g/mol
InChI Key: UDDSEHIJQDIEHI-UHFFFAOYSA-N
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Description

Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride is a complex organic compound with a unique structure that includes a benzodiazepine core, a thienyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzodiazepine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .

Scientific Research Applications

Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-((5-(5-chloro-2-thienyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl)methyl)-4-cyano-, monohydrochloride is unique due to its combination of a benzodiazepine core, a thienyl group, and a cyano group. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

84671-58-9

Molecular Formula

C23H20Cl2N4OS

Molecular Weight

471.4 g/mol

IUPAC Name

N-[[5-(5-chlorothiophen-2-yl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]-4-cyanobenzamide;hydrochloride

InChI

InChI=1S/C23H19ClN4OS.ClH/c1-28-17(14-27-23(29)16-8-6-15(12-25)7-9-16)13-26-22(20-10-11-21(24)30-20)18-4-2-3-5-19(18)28;/h2-11,17H,13-14H2,1H3,(H,27,29);1H

InChI Key

UDDSEHIJQDIEHI-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(C=C4)C#N.Cl

Origin of Product

United States

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